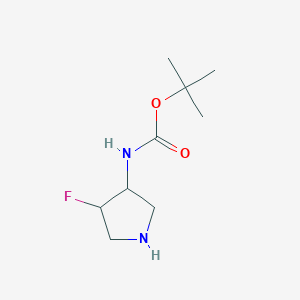

N-(2-Furylmethoxy)phthalimide

描述

N-(2-Furylmethoxy)phthalimide is a derivative of phthalimide, a compound that has been extensively studied due to its versatile applications in organic synthesis and pharmaceutical research. Although the provided papers do not directly discuss N-(2-Furylmethoxy)phthalimide, they do provide insights into the synthesis, structure, and reactivity of related phthalimide derivatives, which can be informative for understanding the properties and potential applications of N-(2-Furylmethoxy)phthalimide.

Synthesis Analysis

The synthesis of phthalimide derivatives can be achieved through various methods, as demonstrated by the papers. For instance, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) is synthesized by reacting an in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Similarly, N-(trifluoromethylthio)phthalimide is prepared as a shelf-stable reagent for trifluoromethylthiolation, reacting readily with boronic acids and alkynes under copper catalysis . These methods highlight the reactivity of phthalimide derivatives and their potential for further functionalization, which could be applicable to the synthesis of N-(2-Furylmethoxy)phthalimide.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is crucial for their reactivity and properties. The paper on N-ethyl phthalimide esters provides insights into the impact of substituents on crystal stability and molecular packing, as determined by single crystal X-ray diffraction studies . The structural characterization of L1 and its oxidized product, as well as the ruthenium complex [RuCl2(p-cymene)·L1], reveals specific bond lengths and the influence of ligation on the phthalimide derivative . These findings suggest that the molecular structure of N-(2-Furylmethoxy)phthalimide would also be significantly influenced by its substituents and could be studied using similar techniques.

Chemical Reactions Analysis

Phthalimide derivatives undergo various chemical reactions, which are essential for their applications. The oxidation of L1 by ruthenium(III) chloride leads to the formation of a novel tellura heterocycle . The reactivity of N-(trifluoromethylthio)phthalimide with boronic acids and alkynes underlines its potential as a versatile reagent in organic synthesis . Additionally, N-(sulfonyloxy)phthalimides act as inactivators of serine proteases through enzyme-catalyzed ring opening and subsequent rearrangement . These reactions demonstrate the diverse chemical behavior of phthalimide derivatives, which could be relevant to the reactivity of N-(2-Furylmethoxy)phthalimide.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure and substituents. The antioxidant activity of N-ethyl phthalimide esters, as determined by various in vitro assays, is an example of the biological properties that can be associated with these compounds . The structural details provided for L1 and its complexes indicate specific bond lengths and geometries that could affect the physical properties of the compounds . These studies suggest that N-(2-Furylmethoxy)phthalimide would also exhibit unique physical and chemical properties that could be explored for various applications.

科学研究应用

Photodynamic Therapy Applications : A study on gallium and metal-free phthalocyanines, which are related to N-(2-Furylmethoxy)phthalimide, highlighted their potential in photodynamic therapy. These compounds exhibit significant singlet oxygen generation capacity, making them promising photosensitizers for therapeutic applications (Güzel, 2018).

Antimicrobial Studies : N-(silatranylpropyl)phthalimide, a derivative of phthalimide, demonstrated noteworthy antimicrobial activity in preliminary studies. This suggests the potential use of phthalimide derivatives in developing new antimicrobial agents (Singh et al., 2015).

Organic Synthesis and Industrial Applications : The synthesis of N-(trifluoromethylthio)phthalimide showcases its utility as a reagent in organic synthesis, particularly in pharmaceutical and agrochemical research and development. It serves as an electrophilic source for various chemical reactions (Pluta, Nikolaienko, & Rueping, 2014).

Electrochemical Applications in Batteries : N-ferrocenylphthalimide, a derivative of phthalimide, has been studied for its application in non-aqueous flow batteries. It exhibits a single redox couple, suggesting its potential use in high-efficiency battery systems (Hwang et al., 2018).

Polymer Research : Phthalimide derivatives have been utilized in polymer research. For instance, copolymers of 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate have been synthesized and characterized, showing potential applications in the field of material science (Jayakumar, Balaji, & Nanjundan, 2000).

DNA Binding and Antibacterial Assessment : The study of a phthalimide-based copper(II) complex demonstrated its strong DNA binding ability and significant antibacterial potential, indicating its potential use in medical research and drug development (Arif et al., 2018).

Toxicity and Environmental Impact : Research into the thermal decomposition of phthalimide compounds highlighted the production of various toxic nitrogen-containing gases and volatile organic compounds. This study is crucial for understanding the environmental and health impacts of phthalimide derivatives (Chen et al., 2011).

安全和危害

未来方向

Phthalimide derivatives, including “N-(2-Furylmethoxy)phthalimide”, have shown potential in the development of new drugs aimed at improving cancer treatment . The multi-target profile of phthalimides is being explored to introduce different pharmacophoric subunits such as hydrazones, pyrazoles, thiazoles, aryl groups, among others . This could lead to the development of novel effective multi-targeted anticancer agents .

属性

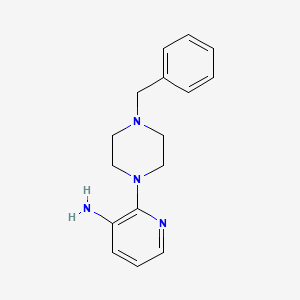

IUPAC Name |

2-(furan-2-ylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSXZGKXRFOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601609 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethoxy)phthalimide | |

CAS RN |

39685-81-9 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)